N-(5-bromo-2-methoxyphenyl)oxetan-3-amine
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Overview
Description
N-(5-bromo-2-methoxyphenyl)oxetan-3-amine is a chemical compound that belongs to the class of oxetane derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the allylic amination of oxetanes with zwitterionic π-allylpalladium species, followed by intramolecular ring-opening to form the desired compound . The reaction conditions often include the use of palladium catalysts and specific ligands to facilitate the formation of the oxetane ring.
Industrial Production Methods
Industrial production methods for N-(5-bromo-2-methoxyphenyl)oxetan-3-amine may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-methoxyphenyl)oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the bromo group to other functional groups.
Substitution: The bromo group can be substituted with other nucleophiles through reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various substituted phenyl oxetane derivatives .
Scientific Research Applications
N-(5-bromo-2-methoxyphenyl)oxetan-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-methoxyphenyl)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to target proteins and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(5-bromo-2-methoxyphenyl)oxetan-3-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H12BrNO2 |
---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
N-(5-bromo-2-methoxyphenyl)oxetan-3-amine |
InChI |
InChI=1S/C10H12BrNO2/c1-13-10-3-2-7(11)4-9(10)12-8-5-14-6-8/h2-4,8,12H,5-6H2,1H3 |
InChI Key |
JTBPWWIIYKNILO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)NC2COC2 |
Origin of Product |
United States |
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